E6446 dihydrochloride

TLR9 antagonist immunology selectivity profiling

E6446 dihydrochloride is a synthetic small-molecule antagonist that targets nucleic acid-sensing Toll-like receptors (TLRs), specifically inhibiting TLR9 activation with an IC50 of 10 nM and showing moderate activity against TLR7 (IC50 1.78–1.99 μM) while demonstrating weak activity against TLR4 (IC50 ~10.58 μM). This bis-basic benzo[d]oxazole derivative, developed by Eisai, exhibits oral bioavailability (~20%) and a high volume of distribution in mice (95.9 L/kg), positioning it as a research tool for investigating TLR7/9-mediated inflammatory signaling pathways in autoimmune and metabolic disease models.

Molecular Formula C27H37Cl2N3O3
Molecular Weight 522.5 g/mol
Cat. No. B10789510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE6446 dihydrochloride
Molecular FormulaC27H37Cl2N3O3
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl
InChIInChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H
InChIKeyDQOUZINBHKWGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E6446 Dihydrochloride for TLR9-Selective Research: Compound Profile and Procurement Considerations


E6446 dihydrochloride is a synthetic small-molecule antagonist that targets nucleic acid-sensing Toll-like receptors (TLRs), specifically inhibiting TLR9 activation with an IC50 of 10 nM and showing moderate activity against TLR7 (IC50 1.78–1.99 μM) while demonstrating weak activity against TLR4 (IC50 ~10.58 μM) [1]. This bis-basic benzo[d]oxazole derivative, developed by Eisai, exhibits oral bioavailability (~20%) and a high volume of distribution in mice (95.9 L/kg), positioning it as a research tool for investigating TLR7/9-mediated inflammatory signaling pathways in autoimmune and metabolic disease models [2].

Why TLR7/9 Inhibitors Cannot Be Interchanged with E6446 Dihydrochloride in Experimental Protocols


TLR7 and TLR9 antagonists exhibit substantial heterogeneity in their selectivity profiles, ligand-dependent inhibitory mechanisms, and pharmacokinetic properties. E6446 dihydrochloride distinguishes itself through a pronounced preference for TLR9 over TLR7 (approximately 178-fold difference in IC50 values) and a mechanism involving both nucleic acid binding and intracellular acidic compartment accumulation [1]. Unlike oligonucleotide-based TLR9 antagonists (e.g., ODN2088) that require parenteral administration, E6446 offers oral bioavailability for chronic dosing studies . Furthermore, its off-target activity profile—including weak TLR4 inhibition and secondary SCD1 inhibition (KD 4.61 μM)—differs fundamentally from antimalarial-derived TLR antagonists such as chloroquine and hydroxychloroquine, which exhibit broader TLR family inhibition and distinct pharmacodynamics [2]. These differences preclude straightforward substitution in experimental systems.

Quantitative Comparator Evidence for E6446 Dihydrochloride: Potency, Selectivity, and In Vivo Differentiation


TLR9 Inhibition Potency: E6446 Exhibits 178-Fold Selectivity for TLR9 over TLR7 Compared to Broader TLR Antagonists

E6446 dihydrochloride demonstrates pronounced selectivity for TLR9 (IC50 = 0.01 μM) over TLR7 (IC50 = 1.78 μM), representing an approximately 178-fold difference in inhibitory potency. In contrast, the clinically used antimalarial hydroxychloroquine exhibits broader TLR inhibition without this degree of TLR9 preference [1]. E6446 shows only weak activity against TLR4 (IC50 = 10.58 μM), confirming selectivity within the nucleic acid-sensing TLR subfamily .

TLR9 antagonist immunology selectivity profiling

E6446 Demonstrates >5-Fold Superior Potency over Chloroquine in Enhancing CPP-Mediated mRNA Transfection

In a direct head-to-head comparison evaluating enhancement of Xentry-protamine (XP) cell-penetrating peptide-mediated mRNA transfection into human cells, E6446 exhibited greater than 5-fold higher potency than the anti-malarial agent chloroquine at enhancing transfection efficiency [1]. This functional differentiation was observed in a well-controlled in vitro transfection system where both compounds were assessed under identical conditions [1].

mRNA transfection gene delivery cell-penetrating peptide

Oral Bioavailability and High Tissue Distribution Differentiate E6446 from Oligonucleotide-Based TLR9 Antagonists

E6446 dihydrochloride exhibits oral bioavailability of approximately 20% in mice, with a high volume of distribution (95.9 L/kg) indicative of extensive tissue penetration [1]. This pharmacokinetic profile contrasts sharply with oligonucleotide-based TLR9 antagonists such as ODN2088, which lack oral bioavailability and require parenteral administration (intraperitoneal or intravenous) for in vivo studies . The small-molecule nature of E6446 enables convenient oral gavage dosing in chronic rodent models.

pharmacokinetics oral bioavailability in vivo dosing

In Vivo Efficacy in Spontaneous Lupus Models: E6446 Slows ANA Development with Comparable Dosing to Hydroxychloroquine

In the MRL/lpr spontaneous mouse lupus model, chronic oral administration of E6446 at 20 or 60 mg/kg (five times weekly) slowed the development of circulating antinuclear antibodies (ANA) and produced a modest effect on anti-double-stranded DNA titers, though no observable impact on proteinuria or mortality was detected [1]. The same study utilized 60 mg/kg hydroxychloroquine as a comparator arm under identical dosing schedule (five times weekly oral administration beginning at 5 weeks of age), establishing a directly comparable efficacy benchmark [1].

systemic lupus erythematosus autoimmunity antinuclear antibody

Blood-Brain Barrier Exclusion Differentiates E6446 from CNS-Penetrant TLR Antagonists

E6446 dihydrochloride does not cross the blood-brain barrier (BBB), thereby avoiding central nervous system exposure and associated neurological side effects . This peripheral restriction contrasts with certain CNS-penetrant TLR7/9 modulators and provides a distinct pharmacokinetic boundary that may be advantageous for studies focused on peripheral inflammatory mechanisms without confounding central effects .

blood-brain barrier peripheral restriction safety pharmacology

SCD1 Secondary Pharmacology: E6446 KD of 4.61 μM Enables Dual-Target Investigations

Beyond its primary TLR7/9 antagonist activity, E6446 dihydrochloride exhibits significant inhibition of stearoyl-CoA desaturase 1 (SCD1) with a binding affinity KD of 4.61 μM as determined by surface plasmon resonance [1]. This off-target activity translates to functional inhibition of adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling axis, and E6446 has been shown to improve liver pathology in high-fat diet-fed mice . In contrast, prototypical TLR antagonists such as chloroquine and hydroxychloroquine lack this SCD1-inhibitory activity.

stearoyl-CoA desaturase metabolic disease NAFLD

Recommended Research Applications for E6446 Dihydrochloride Based on Quantitative Differentiation Evidence


TLR9-Selective Mechanistic Studies in Autoimmune Disease Models Requiring Oral Dosing

E6446 dihydrochloride is optimally suited for chronic oral administration studies in rodent models of systemic lupus erythematosus where TLR9-specific pathway interrogation is required without the confounding influence of TLR7 inhibition. The 178-fold TLR9-over-TLR7 selectivity (IC50 0.01 μM vs. 1.78 μM) [1] enables researchers to distinguish TLR9-mediated contributions to autoantibody production from TLR7-dependent effects, a differentiation not achievable with broader-spectrum agents like hydroxychloroquine. The compound's oral bioavailability (20%) and high tissue distribution (Vd 95.9 L/kg) [1] support convenient chronic dosing in MRL/lpr mice at 20–60 mg/kg five times weekly [2].

Enhanced mRNA Transfection Protocols Using Cell-Penetrating Peptide Delivery Systems

For investigators optimizing mRNA delivery via cell-penetrating peptides such as Xentry-protamine, E6446 provides a >5-fold more potent transfection enhancement compared to the widely used chloroquine [1]. This application leverages E6446's mechanism of intracellular acidic compartment accumulation and nucleic acid binding [2], which is distinct from its canonical TLR antagonist activity. Researchers may substitute E6446 for chloroquine to achieve higher transfection efficiency at lower compound concentrations, potentially reducing endosomal disruption-related cytotoxicity in sensitive cell types [1].

Peripherally Restricted TLR9 Antagonism for Cardiovascular and Metabolic Disease Models

E6446's inability to cross the blood-brain barrier [1] makes it particularly appropriate for studies investigating the role of TLR9 signaling in peripheral inflammatory conditions where central nervous system effects would represent an experimental confounder. Documented applications include pressure overload-induced heart failure models (oral administration of 1.5 mg/mouse every 2 days post-transverse aortic constriction) [2] and experimental cerebral malaria prevention via TLR9 modulation without direct CNS activity [3]. The compound's peripheral restriction also aligns with safety requirements for chronic dosing protocols.

Dual-Pathway Investigation of Innate Immunity and Lipid Metabolism in NAFLD

E6446's unique dual pharmacology—TLR7/9 antagonism (primary) and SCD1 inhibition (secondary, KD 4.61 μM) [1]—positions it as a specialized tool for interrogating the convergence of inflammatory and metabolic pathways in non-alcoholic fatty liver disease. In high-fat diet-fed mice, E6446 improves liver pathology via SCD1-ATF3-mediated suppression of hepatic lipogenesis and adipogenic differentiation [2]. This dual-target profile differentiates E6446 from both pure TLR antagonists (chloroquine) and pure SCD1 inhibitors, enabling investigation of pathway crosstalk that single-target tools cannot address [3].

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